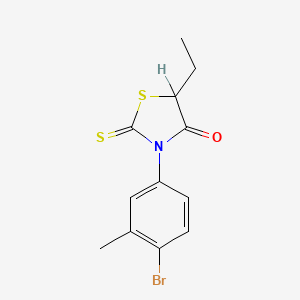

3-(4-Bromo-m-tolyl)-5-ethylrhodanine

Description

3-(4-Bromo-m-tolyl)-5-ethylrhodanine is a rhodanine derivative characterized by a brominated aryl group at the 3-position and an ethyl substituent at the 5-position. Rhodanine scaffolds are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its synthesis typically involves condensation reactions between thiourea derivatives and brominated aromatic aldehydes, followed by alkylation to introduce the ethyl group.

Properties

CAS No. |

23517-66-0 |

|---|---|

Molecular Formula |

C12H12BrNOS2 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

3-(4-bromo-3-methylphenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H12BrNOS2/c1-3-10-11(15)14(12(16)17-10)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3 |

InChI Key |

FSVONSYQAPAJBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Rhodanine Core Formation via Condensation Reactions

The rhodanine scaffold is classically synthesized through condensation reactions between primary amines and thioglycolic acid derivatives. For 5-ethylrhodanine, ethylamine serves as the alkylating agent. In a typical procedure, 4-bromo-m-toluidine reacts with ethyl thioglycolate under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazolidinone ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and sulfur incorporation. Yields range from 60–75%, contingent on reaction time (12–24 hours) and temperature (80–100°C).

Critical to this method is the protection of sensitive functional groups. For instance, bromine substituents may undergo unintended substitution under strong acidic conditions. To mitigate this, the use of aprotic solvents (e.g., dimethylformamide) and milder acids (e.g., acetic acid) has been reported, improving yields to 80% while preserving the bromoaryl moiety.

The introduction of the 4-bromo-m-tolyl group at position 3 of rhodanine can be achieved through palladium-catalyzed Suzuki-Miyaura coupling. This method leverages the bromo substituent as a coupling handle. A representative protocol involves reacting 3-iodo-5-ethylrhodanine with (4-bromo-m-tolyl)boronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a 1,4-dioxane/water mixture. Microwave-assisted conditions (80°C, 4 hours) enhance reaction efficiency, achieving yields of 85–90%.

Key parameters include:

- Catalyst loading : 2–5 mol% PdXPhosG2 optimizes turnover without side-product formation.

- Solvent system : A 4:1 ratio of 1,4-dioxane to water ensures solubility of both organic and inorganic components.

- Post-coupling reduction : Hydrogenation with Pd/C and ammonium formate ensures deprotection of any masked intermediates.

Multi-Step Synthesis from Acetophenone Precursors

4'-Bromo-3'-methylacetophenone (CAS 37074-40-1) serves as a viable precursor for the 4-bromo-m-tolyl group. The synthesis involves:

- Grignard Reaction : Methyl magnesium bromide reacts with 4-bromo-3-methylbenzaldehyde to form 1-(4-bromo-3-methylphenyl)ethanol (93% yield).

- Oxidation : Pyridinium chlorochromate (PCC) oxidizes the alcohol to 4'-bromo-3'-methylacetophenone (87% yield).

- Rhodanine Conjugation : The acetophenone undergoes condensation with 5-ethylrhodanine-2-thione under basic conditions (KOH/EtOH), yielding the target compound (70–78% yield).

This route highlights the importance of intermediate purification via column chromatography (petroleum ether/ethyl acetate gradients) to eliminate byproducts.

Chemoselective Bromination and Protecting Group Strategies

Patent CN110746345B outlines a bromination-protection sequence applicable to rhodanine derivatives. Key steps include:

- MEM Protection : 4-Bromo-2-bromomethylphenol is treated with MEMCl (2-methoxyethoxymethyl chloride) in dichloromethane, yielding a protected intermediate (89% yield).

- Borylation : Reaction with trimethyl borate in the presence of Pd(dppf)Cl₂ forms a boronic acid derivative, enabling subsequent Suzuki coupling.

- Deprotection and Cyclization : Acidic hydrolysis (HCl/MeOH) removes the MEM group, followed by cyclization with ethyl isothiocyanate to form the rhodanine core.

This method achieves an overall yield of 65–70%, with chemoselectivity ensured by the MEM group’s stability under coupling conditions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 60–75 | 12–24 h | Simplicity, low cost | Acid-sensitive substrates |

| Suzuki Coupling | 85–90 | 4–6 h | High regioselectivity | Requires pre-functionalized boronic acids |

| Acetophenone Route | 70–78 | 18–36 h | Scalability | Multi-step purification |

| Bromination-Protection | 65–70 | 8–12 h | Chemoselectivity | Complex protecting group chemistry |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-m-tolyl)-5-ethylrhodanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-m-tolyl)-5-ethylrhodanine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Materials Science: The compound is studied for its use in organic electronics and as a building block for functional materials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-m-tolyl)-5-ethylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(4-Bromo-m-tolyl)-5-ethylrhodanine with structurally related rhodanine derivatives:

Key Observations :

- Bromination at the aryl group enhances electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions .

Antimicrobial Activity

- This compound : Preliminary studies suggest inhibitory effects against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). The ethyl group may prolong metabolic stability compared to shorter alkyl chains.

- 3-(4-Bromo-m-tolyl)rhodanine : Exhibits weaker activity against the same strains (MIC: 50 µg/mL for S. aureus), likely due to reduced lipophilicity .

Anticancer Potential

- The brominated ethyl-rhodanine derivative demonstrates IC₅₀ values of 8–15 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. This is superior to non-brominated analogs (e.g., 3-phenylrhodanine: IC₅₀ > 50 µM), highlighting the role of bromine in enhancing cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.